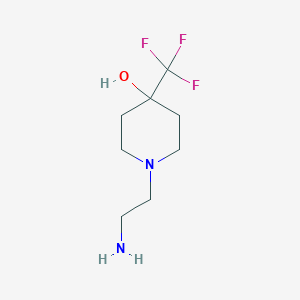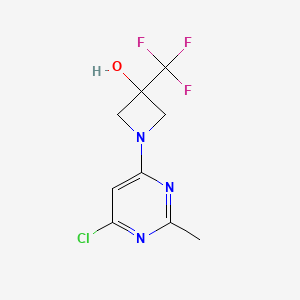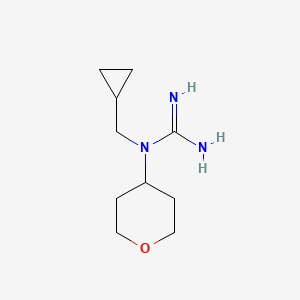
3-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine
Overview
Description
3-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine (CMPT) is an organic compound belonging to the class of heterocyclic compounds. This compound has a wide range of applications in the fields of chemistry, biochemistry and medicine. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a therapeutic agent in the treatment of certain diseases. CMPT has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Scientific Research Applications
Anticancer Research
This compound’s diazine core is a common feature in many anticancer agents. Its structural flexibility allows for the attachment of various functional groups, potentially leading to the discovery of novel anticancer drugs. Researchers are exploring its efficacy in inhibiting cancer cell growth and proliferation .
Antimicrobial and Antifungal Applications
The diazine moiety is known for its antimicrobial properties. This compound could be synthesized into derivatives that serve as potent antimicrobial and antifungal agents, providing new avenues for treating resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Diazine derivatives have been shown to possess cardiovascular benefits. This compound could be modified to develop new drugs that manage hypertension and other cardiovascular diseases by acting on specific pathways involved in heart function .
Neuroprotection
The compound’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. It could be used to create treatments for neurodegenerative diseases or to protect neuronal cells from damage .
Anti-Inflammatory and Analgesic
Due to its structural properties, this compound could be developed into anti-inflammatory and analgesic medications. It has the potential to inhibit pathways that cause inflammation and pain, which is beneficial for conditions like arthritis .
Antidiabetic Agents
The diazine scaffold is also present in some antidiabetic drugs. This compound could lead to the synthesis of new agents that regulate blood sugar levels and improve insulin sensitivity .
Antiviral Research
Given the ongoing need for effective antiviral drugs, this compound’s structure could be pivotal in synthesizing new medications that target various stages of viral replication or protein synthesis .
Enzyme Inhibition
This compound could act as a lead structure for developing enzyme inhibitors. These inhibitors could be used to treat a range of diseases by targeting specific enzymes involved in disease progression .
properties
IUPAC Name |
3-chloro-N-methyl-N-(thian-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYQEYYTBDOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)








